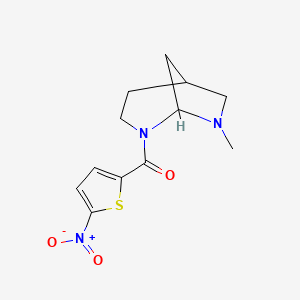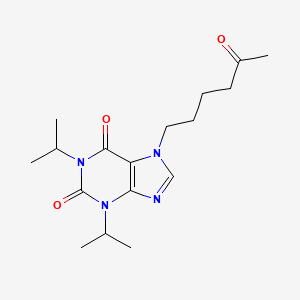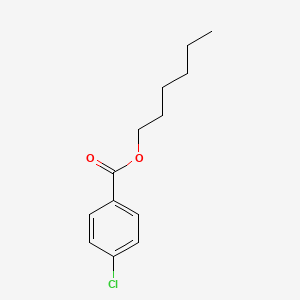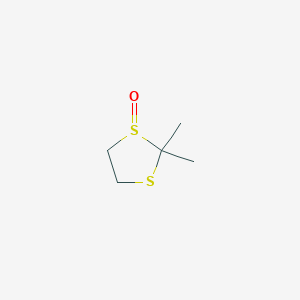
8-Methyl-3-(2'-nitrothien-5'-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(321)octane is a complex organic compound with the molecular formula C12H15N3O3S This compound features a bicyclic structure with a diazabicyclo[321]octane core, which is a common scaffold in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This can be achieved through various methodologies, including:
Enantioselective Construction: This involves the use of chiral catalysts to control the stereochemistry of the final product.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: The nitrothienyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the carbonyl group under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The nitrothienyl group can participate in electron transfer reactions, while the diazabicyclo[3.2.1]octane core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same core structure but lacks the nitrothienyl and carbonyl groups.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar core structure with a chlorine substituent instead of the nitrothienyl group.
Methyl (2R,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound features a hydroxyl and carboxylate group, making it structurally similar but functionally different.
Uniqueness
The presence of the nitrothienyl and carbonyl groups in 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. These functional groups enable a wider range of chemical transformations and interactions with biological targets, making it a versatile compound in various research applications.
Propriétés
Numéro CAS |
57269-28-0 |
|---|---|
Formule moléculaire |
C12H15N3O3S |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-(5-nitrothiophen-2-yl)methanone |
InChI |
InChI=1S/C12H15N3O3S/c1-13-7-8-4-5-14(10(13)6-8)12(16)9-2-3-11(19-9)15(17)18/h2-3,8,10H,4-7H2,1H3 |
Clé InChI |
TYILFKWCXBXXQZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCN(C1C2)C(=O)C3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)


